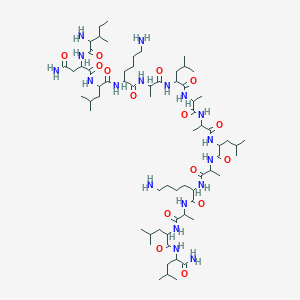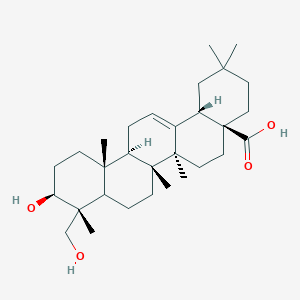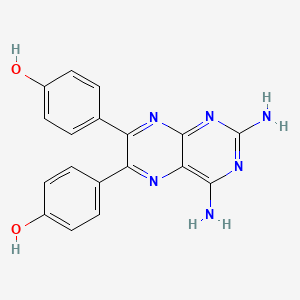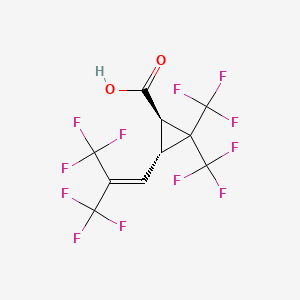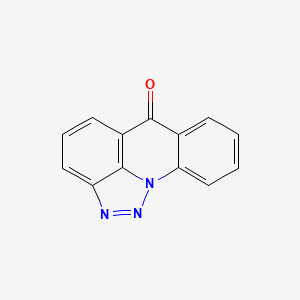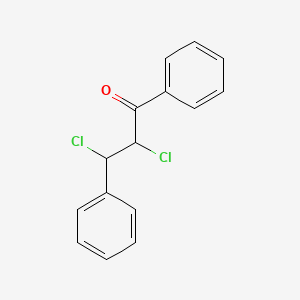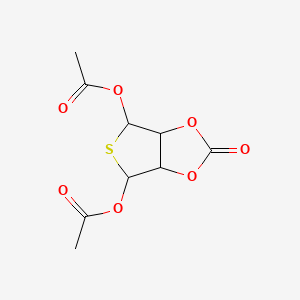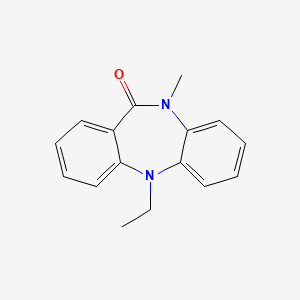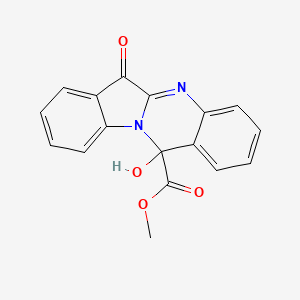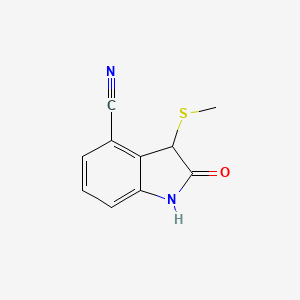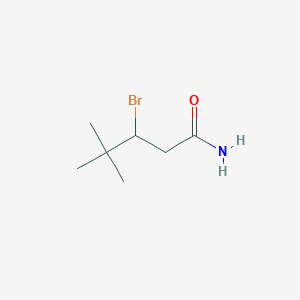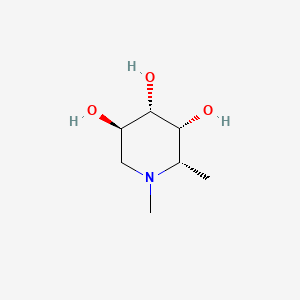
N-Methyl-1,5-dideoxy-1,5-imino-L-fucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1,5-dideoxy-1,5-imino-L-fucitol is a synthetic iminosugar, structurally characterized by the replacement of the ring oxygen in a carbohydrate moiety with a trivalent nitrogen. This compound is known for its potent inhibitory effects on glycosidases, making it a valuable tool in biochemical and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1,5-dideoxy-1,5-imino-L-fucitol typically involves the use of D-glucose as a starting material. The process includes several key steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using acetal or ketal groups.
Formation of Imino Group: The protected glucose undergoes a series of reactions to introduce the imino group, often involving the use of ammonia or amines.
Methylation: The imino group is then methylated using methyl iodide or similar reagents.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as Au/Al2O3 and SO42-/Al2O3 are often employed to enhance reaction efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the imino group.
Scientific Research Applications
N-Methyl-1,5-dideoxy-1,5-imino-L-fucitol has a wide range of applications in scientific research:
Chemistry: Used as a glycosidase inhibitor in enzymatic studies.
Biology: Employed in the study of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes, Gaucher disease, and viral infections.
Industry: Utilized in the synthesis of complex carbohydrates and glycomimetics.
Mechanism of Action
The compound exerts its effects by inhibiting glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. It binds to the active site of these enzymes, preventing the substrate from accessing the catalytic site. This inhibition can modulate various biological pathways, including those involved in carbohydrate metabolism and lysosomal storage disorders .
Comparison with Similar Compounds
- 1,5-Dideoxy-1,5-imino-D-xylitol
- 1,5-Dideoxy-1,5-imino-D-arabinitol
- 1,5-Dideoxy-1,5-imino-D-ribitol
Uniqueness: N-Methyl-1,5-dideoxy-1,5-imino-L-fucitol is unique due to its specific methylation, which enhances its inhibitory potency and selectivity towards certain glycosidases. This makes it particularly valuable in therapeutic applications and biochemical research .
Properties
CAS No. |
117821-10-0 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-1,2-dimethylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO3/c1-4-6(10)7(11)5(9)3-8(4)2/h4-7,9-11H,3H2,1-2H3/t4-,5+,6+,7-/m0/s1 |
InChI Key |
ARIAWFPKUVJPLU-WNJXEPBRSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](CN1C)O)O)O |
Canonical SMILES |
CC1C(C(C(CN1C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



